Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate
Overview
Description
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is an organic compound that features a trimethoxyphenyl group attached to a butanoate ester. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound a valuable target for research and development.
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate are Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77) and serine-threonine kinase 11 (LKB1) . These proteins play a crucial role in energy metabolism and lipid accumulation .
Mode of Action
This compound acts as an AMPK agonist . It influences the stability of Nur77-LKB1 in the nucleus . This interaction leads to changes in the expression and localization of these proteins, which in turn affects various cellular processes .
Biochemical Pathways
The compound primarily affects the AMP-activated protein kinase alpha (AMPKα) pathway . This pathway is a key factor in energy metabolism . The compound’s action leads to the activation of the AMPK pathway, which has downstream effects on lipid metabolism .
Result of Action
The compound ameliorates lipid accumulation by influencing the stability of Nur77-LKB1 . It leads to considerable amelioration of lipid deposition and improved expression of phosphorylated AMPKα, LKB1, acetyl-CoA carboxylase phosphorylation (p-ACC), and carnitine palmitoyltransferase 1 (CPT1A) .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, in vitro studies have shown that the compound can ameliorate liver lipid accumulation under the stimulation of free fatty acids . .
Biochemical Analysis
Biochemical Properties
The trimethoxyphenyl (TMP) group in Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate is known to interact with various enzymes, proteins, and other biomolecules. For instance, compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has been shown to influence cell function significantly. For instance, it has been reported to ameliorate lipid accumulation in HepG2 cells and primary hepatocytes . This effect is achieved by influencing the stability of Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77)-serine-threonine kinase 11 (LKB1) in the nucleus .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an AMPK agonist. It influences the stability of Nuclear Receptor Subfamily 4, Group A, Member 1 (Nur77)-serine-threonine kinase 11 (LKB1) in the nucleus . This interaction leads to the activation of the AMPK pathway, which is a key factor in energy metabolism .
Temporal Effects in Laboratory Settings
It has been observed that under the intervention of this compound, HepG2 cells and primary hepatocytes showed considerable amelioration of lipid deposition .
Metabolic Pathways
It is known to activate the AMPK pathway, which plays a crucial role in energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate typically involves the esterification of 2,3,4-trimethoxybenzoic acid with ethyl 4-oxobutanoate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Ethyl 4-(2,3,4-trimethoxyphenyl)-4-oxobutanoate can be compared with other compounds containing the trimethoxyphenyl group, such as:
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate: A dihydrofolate reductase inhibitor used in cancer therapy.
These compounds share the trimethoxyphenyl group, which contributes to their biological activities. this compound is unique due to its specific ester and ketone functionalities, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-5-21-13(17)9-7-11(16)10-6-8-12(18-2)15(20-4)14(10)19-3/h6,8H,5,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLCIOZBTDJFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645848 | |
Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102222-55-9 | |
Record name | Ethyl 4-oxo-4-(2,3,4-trimethoxyphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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